molecular formula C11H13ClO2 B8747127 3-chloro-4-(2-methylpropyl)Benzoic acid

3-chloro-4-(2-methylpropyl)Benzoic acid

Cat. No. B8747127
M. Wt: 212.67 g/mol
InChI Key: KDKJMZBICNRQQU-UHFFFAOYSA-N
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Description

3-chloro-4-(2-methylpropyl)Benzoic acid is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-(2-methylpropyl)Benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-(2-methylpropyl)Benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-chloro-4-(2-methylpropyl)Benzoic acid

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

3-chloro-4-(2-methylpropyl)benzoic acid

InChI

InChI=1S/C11H13ClO2/c1-7(2)5-8-3-4-9(11(13)14)6-10(8)12/h3-4,6-7H,5H2,1-2H3,(H,13,14)

InChI Key

KDKJMZBICNRQQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 3-chloro-4-(2-methylpropyl)benzoate (D23) (1.76 g, 7.33 mmol), and aqueous sodium hydroxide (2M, 3.70 mL, 7.4 mmol) in ethanol (30 mL) was heated at 40° C. for 3 h. The reaction mixture was concentrated in vacuo and the residue partitioned between ethyl acetate (100 mL) and water (100 mL), the latter acidified with 2M HCl (4 mL). The aqueous layer was extracted with ethyl acetate (100 mL) and the combined organic extracts dried (phase separator) and concentrated in vacuo to give the title compound as a white solid (1.35 g, 6.36 mmol). δH (d6-DMSO, 400 MHz): 13.20 (1H, br. s), 7.89 (1H, d), 7.82 (1H, dd), 7.44 (1H, d), 2.64 (2H, d), 1.94 (1H, m), 0.89 (6H, d). MS (ES): C11H1335ClO2 requires 212; found 211 (M−H+).
Name
ethyl 3-chloro-4-(2-methylpropyl)benzoate
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of sodium chlorite (80% assay, 1.06 g, 0.0094 mol) and sodium dihydrogenphosphate dihydrate (3.33 g, 0.0213 mol) in demineralized water (10 mL) is added in two equal lots (one hr interval) to a solution of 3-chloro-4-isobutylbenzaldehyde (0.7 g, 0.0036 mol) in tert-butanol (10 mL) at room temperature. After completion of addition, stirring at room temperature is continued for 4 hrs. It is then extracted in ethyl acetate (2×30 mL). Combined organic layer is dried over sodium sulfate and concentrated under reduced pressure to give 3-chloro-4-isobutylbenzoic acid.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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